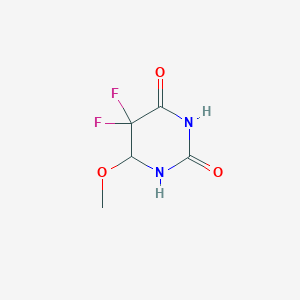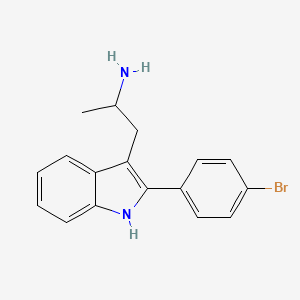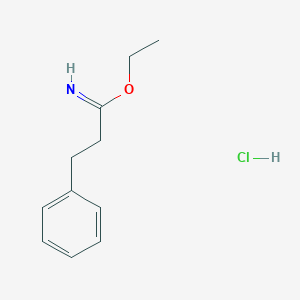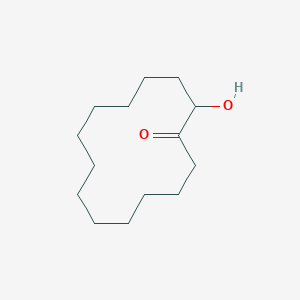
2-Hydroxycyclotetradecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxycyclotetradecan-1-one is an organic compound with the molecular formula C14H26O2 It is a cyclic ketone with a hydroxyl group attached to the second carbon of the cyclotetradecane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxycyclotetradecan-1-one can be achieved through several methods. One common approach involves the oxidation of cyclotetradecanone using a suitable oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the formation of the hydroxyl group at the second carbon position.
Another method involves the hydroxylation of cyclotetradecene using osmium tetroxide followed by oxidative cleavage with periodic acid. This method provides a direct route to the desired compound with high selectivity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using environmentally friendly oxidizing agents. Catalytic methods employing transition metal catalysts such as palladium or platinum are also explored to enhance the efficiency and selectivity of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxycyclotetradecan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form cyclotetradecanol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or osmium tetroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Cyclotetradecanone or cyclotetradecanoic acid.
Reduction: Cyclotetradecanol.
Substitution: Halogenated or aminated derivatives of cyclotetradecanone.
Aplicaciones Científicas De Investigación
2-Hydroxycyclotetradecan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems and as a model compound for understanding enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 2-Hydroxycyclotetradecan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
2-Hydroxycyclotetradecan-1-one can be compared with other cyclic ketones and hydroxylated cycloalkanes:
Cyclotetradecanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Cyclotetradecanol: Contains a hydroxyl group but lacks the ketone functionality, affecting its chemical behavior.
Cyclohexanone: A smaller cyclic ketone with different physical and chemical properties.
The uniqueness of this compound lies in its combination of a large ring size and the presence of both hydroxyl and ketone functional groups, providing a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
54561-32-9 |
|---|---|
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
2-hydroxycyclotetradecan-1-one |
InChI |
InChI=1S/C14H26O2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(13)16/h13,15H,1-12H2 |
Clave InChI |
PZBPIMLXAHBOSX-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCCC(=O)C(CCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


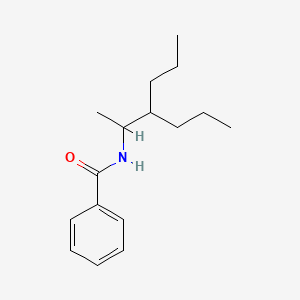
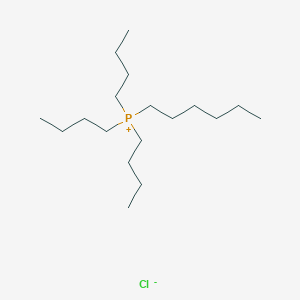
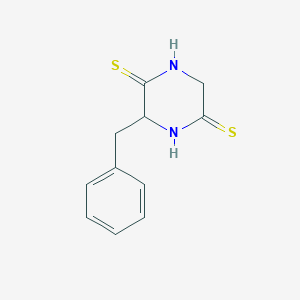
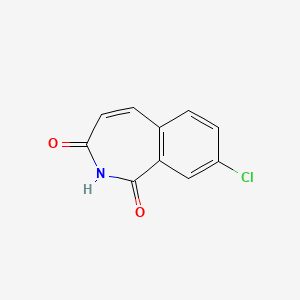
![6a,7,8,9,10,10a-Hexahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14642915.png)
![Benzenesulfonamide, 4-methyl-N-[4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B14642922.png)
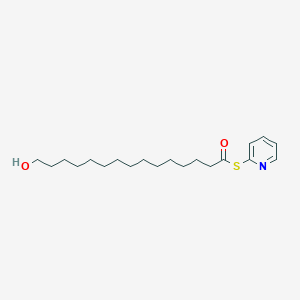
![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione](/img/structure/B14642934.png)
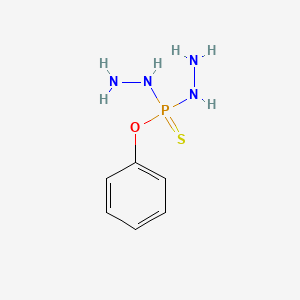
![Trimethyl[(2E)-1-methyl-2-butenyl]silane](/img/structure/B14642944.png)
